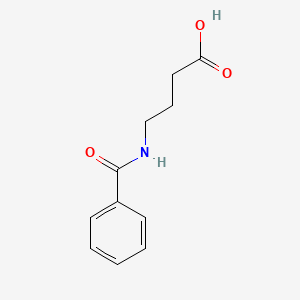

4-benzamidobutanoic acid

Description

The exact mass of the compound 4-(Benzoylamino)butanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.06 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10(14)7-4-8-12-11(15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZHPKGNNJPZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188837 | |

| Record name | Butanoic acid, 4-(benzoylamino)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35340-63-7 | |

| Record name | 4-(Benzoylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35340-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 4-benzamido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035340637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-(benzoylamino)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzamidobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-benzamidobutanoic acid, a valuable intermediate in pharmaceutical research. The primary synthetic route involves the N-benzoylation of 4-aminobutanoic acid (GABA), a reaction that can be efficiently achieved through various methods, with the Schotten-Baumann reaction being a prominent and robust choice.

Physicochemical Properties

This compound, also known as N-benzoyl-GABA, possesses the following key physicochemical properties:

| Property | Value | Reference |

| CAS Number | 35340-63-7 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 128-131 °C | [2] |

| Solubility | Soluble in polar organic solvents |

Synthetic Protocol: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the acylation of amines.[3][4][5][6][7] In the context of this compound synthesis, it involves the reaction of 4-aminobutanoic acid with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[3][6] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]

Reaction Scheme

References

- 1. Butanoic acid, 4-(benzoylamino)- | C11H13NO3 | CID 37118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3025-96-5 CAS MSDS (4-ACETAMIDOBUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. Schotten-Baumann_reaction [chemeurope.com]

- 5. testbook.com [testbook.com]

- 6. byjus.com [byjus.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzamidobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-benzamidobutanoic acid. The information contained herein is intended to support research, development, and formulation activities by providing essential data on the molecule's physical and chemical characteristics. Where experimental data is not available, computed values and established experimental protocols for analogous compounds are provided to guide laboratory investigations.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₁₁H₁₃NO₃ | --- |

| Molecular Weight | 207.23 g/mol | PubChem |

| Melting Point | Estimated: 127-130 °C | Based on 4-(benzylamino)-4-oxobutanoic acid[1] |

| Boiling Point | Data not available | --- |

| pKa (acidic) | Predicted: ~4.5 | Based on similar carboxylic acids |

| Water Solubility | Data not available | See Experimental Protocol |

| logP (Octanol-Water Partition Coefficient) | 0.7 (Computed) | PubChem |

| Polar Surface Area | 66.4 Ų (Computed) | PubChem |

| Hydrogen Bond Donors | 2 (Computed) | PubChem |

| Hydrogen Bond Acceptors | 3 (Computed) | PubChem |

| Rotatable Bond Count | 4 (Computed) | PubChem |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for this compound.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which the solid and liquid phases are in equilibrium. Impurities typically depress and broaden the melting point range.

Methodology (Capillary Method using a Mel-Temp Apparatus):

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample, starting about 10-15 °C below the approximate melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[2][3]

Determination of Aqueous Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (e.g., 10 mL) in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve of known concentrations.[4][5]

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, the pKa represents the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in water or a suitable co-solvent if aqueous solubility is low.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[6]

Synthesis Workflow

The synthesis of this compound can be achieved through the acylation of 4-aminobutanoic acid (GABA) with benzoyl chloride. An alternative approach involves the reaction of succinic anhydride with benzylamine, which yields the isomeric 4-(benzylamino)-4-oxobutanoic acid.[1] The logical workflow for the former, more direct synthesis is presented below.

Caption: Synthesis of this compound.

Disclaimer: This document is intended for informational purposes only. The provided protocols are general guidelines and should be adapted and validated for specific laboratory conditions. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to 4-Benzamidobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzamidobutanoic acid, also known as N-benzoyl-γ-aminobutyric acid (GABA), is a chemical compound with the CAS Number 35340-63-7 . This document provides a comprehensive technical overview of its chemical structure, synthesis, and pertinent physicochemical properties. It further delves into its potential biological activities, drawing from research on structurally related compounds, and outlines relevant experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics.

Chemical Structure and Properties

This compound is a derivative of GABA, a primary inhibitory neurotransmitter in the central nervous system. The structure consists of a butyric acid backbone with a benzamido group attached to the terminal amine.

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 35340-63-7 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | N-benzoyl-GABA, 4-(Benzoylamino)butanoic acid, γ-Benzoylaminobutyric acid |

| SMILES | C1=CC=C(C=C1)C(=O)NCCCC(=O)O |

| Physical State | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis

Experimental Protocol: Synthesis of this compound (Adapted Method)

This protocol is based on standard procedures for N-acylation of amino acids.

Materials:

-

γ-Aminobutyric acid (GABA)

-

Benzoic anhydride or Benzoyl chloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Dichloromethane (DCM) or other suitable organic solvent

-

Hydrochloric acid (HCl)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of GABA: Dissolve γ-aminobutyric acid in an aqueous solution of sodium hydroxide. The base is crucial to deprotonate the amino group, making it a more potent nucleophile.

-

Acylation: Cool the GABA solution in an ice bath. Slowly add a solution of benzoic anhydride or benzoyl chloride in an organic solvent like dichloromethane dropwise to the stirred GABA solution. Maintaining a low temperature is important to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting materials.

-

Work-up:

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a dilute solution of hydrochloric acid (to remove any unreacted base) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation and Purification:

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

-

Potential Biological Activities and Experimental Evaluation

Derivatives of GABA are of significant interest in neuroscience research due to their potential to modulate GABAergic neurotransmission. While specific quantitative data for this compound is limited in the available literature, research on analogous compounds suggests potential anticonvulsant and anti-inflammatory activities.

Anticonvulsant Activity

N-acylated derivatives of GABA have been investigated for their potential as anticonvulsant agents. For instance, N-phthaloyl GABA has demonstrated anticonvulsant effects in animal models.[2]

Table 2: Anticonvulsant Activity of a GABA Derivative

| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Reference |

| N-phthaloyl GABA | Mice | Bicuculline-induced convulsions | 96 | [2] |

A standard protocol to assess the anticonvulsant activity of a test compound involves the use of chemically or electrically induced seizure models in rodents.

Models:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Pentylenetetrazol (PTZ) Seizure Test: This model is used to identify compounds that can raise the seizure threshold.

General Procedure:

-

Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

-

Compound Administration: Administer this compound (dissolved in a suitable vehicle) intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle alone.

-

Induction of Seizures:

-

MES Test: At a predetermined time after compound administration, induce seizures by applying an electrical stimulus through corneal or ear electrodes.

-

PTZ Test: Administer a convulsant dose of pentylenetetrazol subcutaneously (s.c.) or intraperitoneally (i.p.).

-

-

Observation: Observe the animals for the presence or absence of characteristic seizure endpoints (e.g., tonic hindlimb extension in the MES test, or clonic seizures in the PTZ test).

-

Data Analysis: Determine the median effective dose (ED₅₀) of the compound, which is the dose that protects 50% of the animals from the induced seizures.

Anti-inflammatory Activity

Given the role of GABAergic signaling in modulating neuroinflammation, this compound may possess anti-inflammatory properties. The benzoyl moiety is also present in some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for interaction with inflammatory pathways.

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory cascade.

Procedure:

-

Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing necessary co-factors like hematin and phenol.

-

Incubation:

-

In a multi-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of this compound.

-

Include a vehicle control (no compound) and a positive control (a known COX inhibitor like indomethacin or celecoxib).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C).

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Quantification of Prostaglandin Production: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound have not been elucidated in the searched literature, its structural similarity to GABA suggests a potential interaction with the GABAergic system. Furthermore, the presence of the benzoyl group could imply an interaction with inflammatory pathways, such as the cyclooxygenase pathway.

Hypothetical Experimental Workflow for Investigating Biological Activity

The following diagram illustrates a logical workflow for the initial investigation of the biological activities of this compound.

Potential Signaling Pathway Involvement

Based on its structure, this compound could potentially interact with the GABAergic and inflammatory signaling pathways. The following diagram illustrates these hypothetical interactions.

Conclusion

This compound is a compound of interest for researchers in neuroscience and drug development due to its structural relationship to the inhibitory neurotransmitter GABA. While direct experimental data on its biological activities are sparse, its potential as an anticonvulsant and anti-inflammatory agent warrants further investigation. The experimental protocols and logical workflows provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound, paving the way for future research into its therapeutic potential.

References

The Biological Landscape of 4-Benzamidobutanoic Acid and its Analogs: An In-depth Technical Guide

Disclaimer: Direct experimental data on the biological activity of 4-benzamidobutanoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of structurally related N-acyl-γ-aminobutyric acid (GABA) derivatives to infer the potential pharmacological profile of this compound. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as N-benzoyl-γ-aminobutyric acid, is a derivative of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1][2] While the parent molecule, GABA, plays a crucial role in regulating neuronal excitability, its therapeutic potential is limited by its inability to efficiently cross the blood-brain barrier.[3] This has led to the exploration of various GABA analogs, including N-acyl derivatives like this compound, with the aim of improving pharmacokinetic properties and modulating GABAergic neurotransmission.[3] This document synthesizes the available information on the biological activities of N-acyl GABA derivatives, providing insights into their potential mechanisms of action, and outlines relevant experimental protocols.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound and its analogs are hypothesized to interact with the GABAergic system. The primary modes of action for N-acyl GABA derivatives involve the modulation of GABA transporters and receptors.

Inhibition of GABA Transporters

GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[4][5] Inhibition of these transporters leads to an increased concentration of GABA in the synapse, enhancing GABAergic neurotransmission. Several N-acyl-GABA derivatives have been shown to inhibit GABA uptake.

A notable example is 4-(4'-azidobenzoimidylamino)butanoic acid, a photoaffinity label analog of this compound, which demonstrated competitive inhibition of GABA synaptosomal uptake. While specific inhibitory constants for this compound are not available, the data for its analog suggests a potential for this class of compounds to act as GABA uptake inhibitors.

Interaction with GABA Receptors

The effects of GABA are mediated by two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[2][6] N-acyl substitution could potentially modulate the affinity and efficacy of these compounds for GABA receptors.

-

GABA-A Receptors: These ligand-gated chloride ion channels are the primary targets for many anxiolytic and sedative drugs.[7][8] N-acyl derivatives could act as allosteric modulators, similar to benzodiazepines, to enhance the effect of GABA.

-

GABA-B Receptors: These G-protein coupled receptors are involved in longer-lasting inhibitory signals.[6][9] N-acyl GABA analogs might exhibit agonist or antagonist activity at these receptors.

Quantitative Data on Related N-Acyl-GABA Derivatives

| Compound | Target | Assay Type | Quantitative Metric (Ki) | Reference |

| 4-(4'-azidobenzoimidylamino)butanoic acid | High-affinity GABA Uptake | Synaptosomal Uptake Assay | 8 µM | |

| 4-(4'-azidobenzoimidylamino)butanoic acid | Low-affinity GABA Uptake | Synaptosomal Uptake Assay | 16 µM |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of the biological activity of this compound and its analogs.

GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing GABA transporters.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for GABA transporters.

Materials:

-

Synaptosome preparation from rat brain tissue or a cell line stably expressing a specific GABA transporter subtype (e.g., GAT1).

-

Radiolabeled GABA (e.g., [³H]GABA).

-

Test compound (this compound).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Preparation: Prepare synaptosomes or culture cells expressing the target GABA transporter.

-

Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

-

Initiation of Uptake: Add a fixed concentration of [³H]GABA to initiate the uptake.

-

Termination: After a defined incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

GABA-A Receptor Binding Assay

This assay determines the affinity of a compound for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.[1][7][12]

Objective: To determine the binding affinity (Ki) of a test compound for the GABA-A receptor.

Materials:

-

Rat brain membrane preparations.

-

Radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam).

-

Test compound (this compound).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: Incubate the brain membrane preparation with the radioligand and varying concentrations of the test compound.

-

Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Mechanisms and Workflows

Hypothetical Signaling Pathway of N-Acyl-GABA Derivatives

The following diagram illustrates the potential mechanism of action of N-acyl-GABA derivatives, such as this compound, within a GABAergic synapse.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA receptor - Wikipedia [en.wikipedia.org]

- 3. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA transporter - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ovid.com [ovid.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. PDSP - GABA [kidbdev.med.unc.edu]

An In-depth Technical Guide to 4-Benzamidobutanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

An Overview of 4-Benzamidobutanoic Acid and its Analogs in Therapeutic Research

This compound, also known as N-benzoyl-γ-aminobutyric acid, and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. Their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has prompted extensive research into their potential as therapeutic agents for neurological disorders. Furthermore, modifications to the core structure have yielded derivatives with significant anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various established chemical routes. A common method involves the acylation of 4-aminobutanoic acid (GABA) with benzoyl chloride or a substituted benzoyl chloride in the presence of a base. Polyethylene glycol (PEG-400) has been described as a green and recyclable catalyst for this reaction, enhancing yield and safety.[1] Another approach is the reductive amination of γ-keto acids with benzylamines using reagents like ammonia borane.[2][3]

General Synthesis Protocol for this compound:

A typical laboratory-scale synthesis involves the following steps:

-

Dissolution: 4-Aminobutanoic acid is dissolved in an aqueous solution of sodium hydroxide.

-

Acylation: Benzoyl chloride is added dropwise to the cooled solution with vigorous stirring. The temperature is maintained at a low level to control the exothermic reaction.

-

Precipitation: The reaction mixture is acidified, typically with hydrochloric acid, to precipitate the N-benzoyl derivative.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Characterization of the synthesized compounds is typically performed using a combination of spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as the amide C=O and N-H bonds, and the carboxylic acid O-H and C=O bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, with significant potential in oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of benzamide and butanamide derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Dexibuprofen amide derivative (4e) | MCF-7 (Breast) | IC50 | 0.01 ± 0.002 µM | [4] |

| Tetrazole based isoxazolines (4h, 4i) | A549 (Lung) | IC50 | 1.51 µM, 1.49 µM | [5] |

| Tetrazole based isoxazolines (4h, 4i) | MDA-MB-231 (Breast) | IC50 | 2.83 µM | [5] |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative | MCF-7 (Breast) | IC50 | 6.02 µM | [6] |

| Flufenamic acid-based sulfonohydrazide | RAW 264.7 (Macrophage) | IC50 (NO scavenging) | 0.238 x 10⁶ µM | [7] |

Antimicrobial Activity

Derivatives of this compound have also been investigated for their efficacy against a range of microbial pathogens. The antimicrobial activity is often attributed to the disruption of essential cellular processes in bacteria and fungi.

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative | Staphylococcus aureus (MSSA) | MIC | 3.12 ± 0.09 | [6] |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative | Staphylococcus aureus (MRSA) | MIC | 4.61 ± 0.22 | [6] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative | Staphylococcus aureus | MIC | 32 | [8] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative | Staphylococcus epidermidis | MIC | 32 | [8] |

| Quinoxaline derivative | Candida species | MIC50 | 0.78 - 3.12 | [7] |

| 4-Acylaminobenzenethiosulfoacid S-ester (1a) | Fungi | MIC | 0.1 - 0.41 (µM) | [9] |

| 4-Acylaminobenzenethiosulfoacid S-ester (1b) | Fungi | MIC | 0.05 (µM) | [9] |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of the biological activity of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10][11][12][13]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17][18]

Protocol:

-

Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[19][][21][22][23] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for anticancer drug development. Some benzamide derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Bacterial Folic Acid Synthesis Pathway

A potential mechanism for the antimicrobial activity of some this compound analogs could be the inhibition of the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, and its disruption is bacteriostatic. Sulfonamide drugs, which are structurally similar to p-aminobenzoic acid (PABA), act as competitive inhibitors of dihydropteroate synthase, a key enzyme in this pathway. Given the structural resemblance of some aminobenzoic acid derivatives to PABA, a similar mechanism of action is plausible.

Inhibition of bacterial folic acid synthesis by 4-aminobenzoic acid analogs.

Conclusion

This compound and its derivatives constitute a promising class of compounds with diverse therapeutic potential. Their amenability to chemical modification allows for the fine-tuning of their biological activities, leading to the development of potent anticancer and antimicrobial agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future studies should focus on elucidating the structure-activity relationships of these compounds in more detail and exploring their efficacy and safety in preclinical and clinical settings.

References

- 1. ijirset.com [ijirset.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. protocols.io [protocols.io]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 4-Benzamidobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-benzamidobutanoic acid, a compound of interest in pharmaceutical and chemical research. In the absence of publicly available quantitative solubility data, this document focuses on delivering detailed experimental protocols to enable researchers to determine the solubility of this compound in various solvents. Methodologies for the widely accepted isothermal shake-flask method are presented, along with various analytical techniques for quantification. This guide is intended to be a practical resource for scientists engaged in drug development, formulation, and chemical process design.

Introduction to this compound

This compound is a derivative of gamma-aminobutyric acid (GABA) where the amino group is acylated with a benzoyl group. Its structural features, comprising a carboxylic acid group, an amide linkage, and a phenyl ring, suggest a moderate polarity and the potential for hydrogen bonding. Understanding its solubility in different solvent systems is critical for a range of applications, including reaction chemistry, purification, formulation development, and assessing its biopharmaceutical properties.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. Therefore, this guide provides a framework for the experimental determination of this crucial physical property. The following table is a template for researchers to populate with their experimentally determined data, allowing for a systematic comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |

| e.g., Water | e.g., 25 | Data not available | e.g., HPLC |

| e.g., Ethanol | e.g., 25 | Data not available | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Data not available | e.g., UV-Vis |

| e.g., Dichloromethane | e.g., 25 | Data not available | e.g., HPLC |

| e.g., Ethyl Acetate | e.g., 25 | Data not available | e.g., Gravimetric |

| e.g., Toluene | e.g., 25 | Data not available | e.g., UV-Vis |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[1] This method involves creating a saturated solution at a constant temperature and subsequently quantifying the concentration of the dissolved solute.[1]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or drying oven and desiccator for gravimetric analysis)

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[2][3]

-

Equilibration: Seal the vials securely and place them in a constant temperature shaker bath. Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.[4][5] The temperature must be precisely controlled throughout the experiment.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully separate the saturated solution from the undissolved solid. This can be achieved by either:

-

Filtration: Draw the supernatant into a syringe and pass it through a suitable syringe filter (e.g., 0.45 µm PTFE or nylon) into a clean collection vial.

-

Centrifugation: Centrifuge the vials at a sufficient speed and for a duration that pellets the undissolved solid, then carefully pipette the clear supernatant.

-

-

Quantification of Solute: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method.

3.3. Data Analysis

-

Calculate the solubility, typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

To ensure the reproducibility of the results, it is recommended to perform the experiment in triplicate.

-

The experiment can be repeated at various temperatures to understand the temperature dependence of solubility.

Analytical Methods for Quantification

The choice of analytical method for determining the concentration of the dissolved this compound will depend on the compound's properties and the available instrumentation.

4.1. Gravimetric Analysis This is a straightforward method that involves evaporating the solvent and weighing the residual solute.[2][6]

-

Protocol: A precisely measured volume or mass of the clear saturated solution is transferred to a pre-weighed, dry evaporating dish.[2] The solvent is then carefully evaporated, often in a drying oven at a temperature below the melting point of the solute.[2] The dish is cooled in a desiccator and weighed. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.[3]

-

Calculation: The solubility is calculated from the mass of the residue and the initial volume or mass of the solution taken.[2]

4.2. High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive and specific method for quantifying the concentration of a solute in a solution.[7][8]

-

Protocol: A suitable HPLC method must be developed and validated. This includes selecting an appropriate column, mobile phase, and detector wavelength (as this compound has a chromophore, UV detection is suitable). A calibration curve is generated by preparing a series of standard solutions of known concentrations of this compound and plotting their peak areas against concentration.[9] The filtered saturated solution is then appropriately diluted to fall within the concentration range of the calibration curve and injected into the HPLC system.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.[10]

4.3. UV-Vis Spectroscopy For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy can be a rapid and convenient method for quantification.[11][12]

-

Protocol: Similar to HPLC, a calibration curve is required. This is created by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax).[13] The clear saturated solution is then diluted to ensure its absorbance falls within the linear range of the calibration curve.

-

Calculation: The concentration of the diluted sample is determined using the Beer-Lambert law and the calibration curve. The solubility is then calculated by applying the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this technical guide provides the necessary framework for its experimental determination. The isothermal shake-flask method is a robust and reliable technique for obtaining accurate equilibrium solubility data. The choice of the final analytical technique for quantification will depend on the specific experimental conditions and available resources. The protocols and workflow outlined herein will enable researchers to generate the critical solubility data required for the effective utilization of this compound in their research and development endeavors.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. enamine.net [enamine.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmaguru.co [pharmaguru.co]

- 9. researchgate.net [researchgate.net]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

4-Benzamidobutanoic Acid: A Technical Guide to its Synthesis and Potential Therapeutic Relevance

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Benzamidobutanoic acid, also known as 4-(benzoylamino)butanoic acid or N-benzoyl-gamma-aminobutyric acid, is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its structural similarity to GABA suggests potential interactions with GABAergic systems, making it a molecule of interest for therapeutic applications in neurology and psychiatry. This technical guide provides a comprehensive overview of the synthesis of this compound, and discusses its potential therapeutic applications based on its relationship to GABA and the broader class of benzamide and butanoic acid derivatives.

Chemical Properties and Synthesis

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 4-(benzoylamino)butanoic acid |

| Synonyms | This compound, 4-Benzamidobutyric acid, gamma-Benzoylaminobutyric acid, N-Benzoyl-GABA |

| CAS Number | 35340-63-7 |

Experimental Protocol for Synthesis

A common method for the synthesis of this compound involves the acylation of GABA. A detailed experimental protocol is as follows:

Materials:

-

Gamma-aminobutyric acid (GABA)

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve gamma-aminobutyric acid in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride dropwise to the stirred solution while maintaining the temperature at 0-5°C.

-

Simultaneously, add a solution of sodium hydroxide to maintain a slightly alkaline pH.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

This synthesis workflow is depicted in the following diagram:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Therapeutic Applications and Mechanism of Action

Direct therapeutic applications of this compound have not been extensively reported in publicly available literature. However, its structural analogy to GABA provides a strong basis for predicting its potential pharmacological activities.

The GABAergic System: The Likely Target

The primary inhibitory neurotransmitter in the central nervous system, GABA, exerts its effects through two main types of receptors: GABA-A and GABA-B receptors.

-

GABA-A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.

-

GABA-B Receptors: These are G-protein coupled receptors that, upon activation, lead to downstream signaling cascades that can inhibit adenylyl cyclase, open potassium channels, and close calcium channels, resulting in a slower and more prolonged inhibitory effect.

Given that this compound is an N-acylated derivative of GABA, it is plausible that it could act as a modulator of the GABAergic system. The benzoyl group may influence its lipophilicity, potentially affecting its ability to cross the blood-brain barrier and its affinity for GABA receptors or metabolizing enzymes.

The potential mechanism of action is likely centered on its interaction with GABA receptors, as illustrated in the following signaling pathway diagram:

Caption: A diagram illustrating the potential interaction of this compound with GABA receptors.

Predicted Therapeutic Areas

Based on the known functions of GABA and its analogues, potential therapeutic applications for this compound could include:

-

Anxiolytic: By enhancing GABAergic inhibition, it could have calming effects.

-

Anticonvulsant: Increased GABAergic tone is a key mechanism of many antiepileptic drugs.

-

Analgesic: GABAergic pathways are involved in the modulation of pain perception.

-

Neuroprotective: GABA can protect neurons from excitotoxicity.

It is important to note that these are predicted applications based on its chemical structure and require experimental validation.

Use in Drug Discovery and Development

While direct therapeutic use is not yet established, this compound serves as a valuable scaffold and building block in medicinal chemistry. Its bifunctional nature, with a carboxylic acid and a protected amine, allows for its incorporation into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. For instance, it has been used in the synthesis of peptide mimetics and macrocyclic compounds.

The general workflow for utilizing this compound in drug discovery is outlined below:

Caption: A workflow diagram showing the role of this compound in the drug discovery process.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the biological activity of this compound, such as IC₅₀, Kᵢ, or EC₅₀ values for specific targets. Further research is required to determine these parameters and to fully characterize its pharmacological profile.

Conclusion

This compound is a readily synthesizable derivative of the key inhibitory neurotransmitter GABA. While its direct therapeutic applications are yet to be fully elucidated, its structural relationship to GABA strongly suggests potential for activity within the central nervous system, particularly in areas related to anxiety, epilepsy, and pain. Furthermore, its utility as a versatile building block in medicinal chemistry highlights its importance in the ongoing search for novel therapeutics. Future research should focus on the direct pharmacological evaluation of this compound to uncover its specific mechanism of action and to validate its potential as a therapeutic agent.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the History, Discovery, and Scientific Significance of 4-Benzamidobutanoic Acid

This document provides a comprehensive overview of this compound, a derivative of γ-aminobutyric acid (GABA), detailing its historical context, synthesis, and potential biological relevance.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of N-acyl amino acids and the study of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. While a singular definitive discovery of this compound is not prominently documented in historical scientific literature, its synthesis and study can be understood within the context of early investigations into amino acid chemistry and the development of GABA analogs for therapeutic purposes.

The late 19th and early 20th centuries saw significant advancements in the synthesis and characterization of amino acids and their derivatives. The Schotten-Baumann reaction, a method for acylating amines and alcohols, was a well-established technique that would have been readily applicable to the synthesis of N-benzoyl amino acids. It is highly probable that this compound was first synthesized during this era as part of systematic studies on the chemical modification of amino acids.

The discovery of GABA's role as a major inhibitory neurotransmitter in the 1950s spurred a wave of research into GABAergic signaling and the development of GABA derivatives with potential therapeutic applications, particularly as anticonvulsants and muscle relaxants. This research focused on creating analogs that could cross the blood-brain barrier more effectively than GABA itself and modulate GABAergic activity. While direct historical records are scarce, it is plausible that this compound was synthesized and evaluated in this context as a potential GABA mimetic or prodrug.

Synthesis of this compound

The primary and most historically relevant method for the synthesis of this compound is the N-benzoylation of γ-aminobutyric acid (GABA). This reaction is a straightforward application of the Schotten-Baumann reaction.

General Experimental Protocol: Schotten-Baumann Reaction

This protocol describes a typical laboratory-scale synthesis of this compound from GABA and benzoyl chloride.

Materials:

-

γ-Aminobutyric acid (GABA)

-

Benzoyl chloride

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent

-

Distilled water

Procedure:

-

Dissolution of GABA: Dissolve γ-aminobutyric acid in an aqueous solution of sodium hydroxide or sodium bicarbonate. The base serves to deprotonate the amino group of GABA, making it a more potent nucleophile, and also to neutralize the HCl that is a byproduct of the reaction.

-

Addition of Benzoyl Chloride: To the chilled (0-5 °C) and vigorously stirred GABA solution, add benzoyl chloride dropwise. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction: Continue stirring the mixture for 1-2 hours at low temperature, and then allow it to warm to room temperature while stirring continues for several more hours or overnight.

-

Work-up:

-

Extract the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzoyl chloride and benzoic acid.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylic acid group of this compound, causing it to precipitate out of the solution as a white solid.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Quantitative Data:

While specific historical yield data for the first synthesis is unavailable, modern adaptations of the Schotten-Baumann reaction for N-benzoylation of amino acids typically report high yields.

| Reactant 1 | Reactant 2 | Base | Typical Yield |

| γ-Aminobutyric acid | Benzoyl chloride | NaOH or NaHCO₃ | >80% |

Alternative Synthesis Methodologies

More contemporary methods for amide bond formation could also be employed for the synthesis of this compound, including the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple benzoic acid directly with GABA.

Potential Biological Activity and Signaling Pathways

Given its structural similarity to GABA, the biological activity of this compound is presumed to be related to the GABAergic system. The primary inhibitory mechanisms of GABA are mediated through its interaction with two main types of receptors: GABAA and GABAB receptors.

-

GABAA Receptors: These are ionotropic receptors that, upon activation, open a chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

-

GABAB Receptors: These are metabotropic G-protein coupled receptors that, upon activation, lead to downstream signaling cascades that can open potassium channels or inhibit calcium channels, both resulting in an inhibitory effect.

It is hypothesized that this compound could act as a weak partial agonist at GABA receptors or as a prodrug that is metabolized to release GABA. Its anticonvulsant properties, if any, would likely stem from its ability to enhance GABAergic inhibition, a common mechanism of action for many antiepileptic drugs.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Hypothesized GABAergic Signaling Pathway

Caption: Hypothesized interaction with the GABAergic signaling pathway.

Conclusion

While the specific historical discovery of this compound is not well-documented, its existence and synthesis are a logical extension of early 20th-century organic chemistry and the subsequent mid-century focus on neuropharmacology. Its synthesis via the Schotten-Baumann reaction is a classic and efficient method. The biological significance of this compound likely lies in its relationship to the GABAergic system, positioning it as a compound of interest for researchers in neuroscience and drug development exploring novel anticonvulsant and neuromodulatory agents. Further investigation is warranted to fully characterize its pharmacological profile and therapeutic potential.

4-Benzamidobutanoic Acid: A Technical Guide to Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzamidobutanoic acid, also known as N-benzoyl-gamma-aminobutyric acid (N-benzoyl-GABA), is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). Its pharmacological and toxicological properties are of interest to researchers in neuroscience and drug development. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, including quantitative toxicity data, detailed experimental protocols for key toxicological assays, and visualizations of metabolic pathways and experimental workflows.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-(benzoylamino)butanoic acid |

| Synonyms | N-benzoyl-gamma-aminobutyric acid, N-benzoyl-GABA, BG1 |

| CAS Number | 5746-16-7 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Information not readily available; likely soluble in organic solvents. |

Toxicological Data

A comprehensive review of available literature indicates that specific, detailed toxicological studies on this compound are limited. The majority of the information is derived from a study on GABA derivatives and general toxicological principles for related structures.

Acute Oral Toxicity

One study reported that the toxicity of this compound (referred to as BG1) was "practically undetectable in rat following administration of the compounds up to 1 g/kg".[1] This suggests a low acute oral toxicity profile.

Table 1: Acute Oral Toxicity of this compound

| Test Species | Route of Administration | LD₅₀ (mg/kg) | Observations | Reference |

| Rat | Oral | > 1000 | Practically undetectable toxicity | [1] |

Genotoxicity

No specific genotoxicity studies for this compound were identified in the public domain. To assess the potential for genotoxicity, a standard battery of tests, including a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test, would be required.

Table 2: Genotoxicity Data for this compound

| Test | Test System | Concentration Range | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA) | Not Available | With and without S9 | No Data Available | N/A |

| In Vitro Mammalian Cell Micronucleus Test | Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79) | Not Available | With and without S9 | No Data Available | N/A |

Skin Irritation and Sensitization

There is no available data on the potential of this compound to cause skin irritation or sensitization. Standard in vivo or in vitro tests would be necessary to evaluate these endpoints.

Table 3: Skin Irritation and Sensitization Data for this compound

| Test | Test Species/System | Concentration | Observation | Classification | Reference |

| Skin Irritation (e.g., Draize Test) | Rabbit (in vivo) or Reconstructed Human Epidermis (in vitro) | Not Available | No Data Available | Not Classified | N/A |

| Skin Sensitization (e.g., Local Lymph Node Assay - LLNA) | Mouse (in vivo) | Not Available | No Data Available | Not Classified | N/A |

Experimental Protocols

Detailed experimental protocols for the toxicological assays mentioned above are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Test Guideline 425)

This method is used to estimate the LD₅₀ value with a reduced number of animals.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are acclimated to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum. Food is withheld overnight before dosing.

-

Dose Administration: The test substance is administered orally by gavage. The volume administered is typically 1-2 mL/100g body weight.

-

Dosing Procedure: A single animal is dosed at a time. The first animal receives a dose one step below the best estimate of the LD₅₀. If the animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose. The dose progression factor is typically 1.5-2.0.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Test Guideline 471)

This in vitro assay is used to detect gene mutations.

-

Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA), which are auxotrophic for histidine or tryptophan, respectively, are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to account for the metabolic conversion of the test substance into a mutagen.

-

Procedure (Plate Incorporation Method):

-

The test substance, bacterial culture, and (if required) S9 mix are combined in molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37 °C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[2][3][4]

In Vitro Mammalian Cell Micronucleus Test (Based on OECD Test Guideline 487)

This assay detects chromosomal damage (clastogenicity and aneugenicity).

-

Cell Cultures: Cultured mammalian cells, such as human peripheral blood lymphocytes or established cell lines (e.g., CHO, V79), are used.

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

-

Procedure:

-

Cells are exposed to the test substance at various concentrations for a defined period.

-

Following treatment, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Cells are harvested, fixed, and stained.

-

-

Data Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored. A significant, concentration-dependent increase in micronucleus frequency indicates genotoxic potential.

Skin Sensitization: Local Lymph Node Assay (LLNA) (Based on OECD Test Guideline 429)

This in vivo assay assesses the potential of a substance to induce allergic contact dermatitis.[5]

-

Test Animals: Female CBA/J or BALB/c mice are typically used.

-

Procedure:

-

The test substance is applied topically to the dorsum of both ears of the mice for three consecutive days.

-

On day 5, a radiolabeled precursor of DNA synthesis (e.g., ³H-methyl thymidine) is injected intravenously.

-

After a set time, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured.

-

-

Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is ≥ 3.[6][7]

Putative Metabolic Pathway

Specific metabolic studies for this compound are not available. However, based on its chemical structure as an N-acylated amino acid, a likely metabolic pathway involves hydrolysis of the amide bond.[8][9][10][11][12] This would break down the molecule into its constituent parts: benzoic acid and gamma-aminobutyric acid (GABA). Both of these compounds have well-characterized metabolic pathways.

-

Benzoic Acid Metabolism: Benzoic acid is primarily metabolized in the liver by conjugation with glycine to form hippuric acid, which is then excreted in the urine.[13]

-

GABA Metabolism: GABA is metabolized via the GABA shunt, a metabolic pathway that converts GABA to succinate, which can then enter the citric acid cycle.[14]

Visualizations

Experimental Workflow for Acute Oral Toxicity (OECD 425)

Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

Proposed Metabolic Pathway of this compound

Caption: Proposed Metabolic Pathway for this compound.

Conclusion

The available data suggests that this compound has a low acute oral toxicity profile. However, there is a significant lack of data regarding its potential for genotoxicity, skin irritation, and sensitization. Professionals in drug development and research should exercise caution and consider conducting further toxicological studies based on standardized protocols to fill these data gaps before proceeding with further development or use of this compound. The proposed metabolic pathway, involving hydrolysis to benzoic acid and GABA, provides a basis for understanding its potential biotransformation and clearance.

References

- 1. Properties of two derivatives of gamma-aminobutyric acid (GABA) capable of abolishing Cardiazol- and bicuculline-induced convulsions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enfo.hu [enfo.hu]

- 3. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 5. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The LLNA: A Brief Review of Recent Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vehicle effects on skin sensitizing potency of four chemicals: assessment using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 10. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 14. United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Benzamidobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-benzamidobutanoic acid, a compound of interest in various research and development sectors. The document details the synthesis from three principal starting materials: γ-aminobutyric acid (GABA), 2-pyrrolidone, and glutamic acid. Each route is presented with detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways and experimental workflows.

Synthetic Routes and Starting Materials

The synthesis of this compound can be efficiently achieved from several readily available precursors. The choice of starting material often depends on factors such as cost, availability, and desired scale of synthesis. The most common and practical starting points are:

-

γ-Aminobutyric acid (GABA): As the direct precursor, GABA undergoes N-benzoylation to yield the target molecule. This is the most straightforward synthetic route.

-

2-Pyrrolidone: This five-membered lactam can be hydrolyzed to form GABA, which is then benzoylated. This two-step process offers an alternative when GABA is less accessible.

-

Glutamic Acid: A naturally abundant amino acid, glutamic acid can be converted to 2-pyrrolidone or GABA, providing a bio-based route to the final product.

The following sections provide a detailed exploration of each synthetic pathway.

Synthesis from γ-Aminobutyric Acid (GABA)

The most direct method for the synthesis of this compound is the N-benzoylation of γ-aminobutyric acid (GABA). This can be achieved through various methods, with the Schotten-Baumann reaction being a classic and effective approach.

Schotten-Baumann Reaction

The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3] This method is widely used for the synthesis of amides.[1]

Experimental Protocol:

-

Dissolution: In a suitable reaction vessel, dissolve γ-aminobutyric acid (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (NaOH).

-

Addition of Benzoyl Chloride: To the stirred solution, add benzoyl chloride (1.1 eq.) dropwise while maintaining the temperature at 0-5 °C using an ice bath.

-

Reaction: Continue stirring the reaction mixture vigorously for 1-2 hours at room temperature. The completion of the reaction can be monitored by the disappearance of the characteristic smell of benzoyl chloride.[2]

-

Acidification: After the reaction is complete, acidify the mixture to a pH of approximately 2 with dilute hydrochloric acid (HCl). This will precipitate the this compound.

-

Isolation and Purification: Filter the precipitated solid, wash it with cold water, and then recrystallize from a suitable solvent such as ethanol or water to obtain the pure product.

PEG-400 Catalyzed Synthesis

A greener alternative to the traditional Schotten-Baumann reaction utilizes polyethylene glycol (PEG-400) as a recyclable catalyst and reaction medium.[4] This method offers high yields and a more environmentally friendly process.

Experimental Protocol:

-

Dissolution of Amino Acid: In a conical flask, dissolve γ-aminobutyric acid (0.01 mol) in a minimal amount of saturated sodium bicarbonate solution (approximately 5 mL).

-

Addition of Catalyst and Reagent: Add 50 mL of PEG-400 to the flask. Slowly, and in portions, add benzoyl chloride to the reaction mixture with stirring.

-

Reaction: Stir the reaction mixture vigorously for fifteen minutes at room temperature. After stirring, let the mixture stand overnight.

-

Isolation of Product: Pour the reaction mixture onto crushed ice. If a precipitate does not form, add a small quantity of dilute acetic acid.

-

Purification: Filter the resulting solid product and wash thoroughly with cold water. The product can be further purified by recrystallization from dilute ethanol. The PEG-400 filtrate can be recovered and recycled for subsequent reactions.

Quantitative Data

| Method | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity | Reference |

| Schotten-Baumann | Benzoyl Chloride, NaOH | Water/Dichloromethane | 1-2 hours | Room Temperature | 85-95 | High purity after recrystallization | [5] |

| PEG-400 Catalyzed | Benzoyl Chloride, NaHCO₃ | PEG-400/Water | 15 min stir, then overnight | Room Temperature | ~80-90 | Product isolated by filtration, may require further purification | [4][5] |

Synthesis from 2-Pyrrolidone